1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Anti-inflammatory COX-2 inhibitor Selectivity

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 94206-16-3) is a synthetic heterocyclic compound within the 1,2,4-triazole-3-carboxylic acid class, bearing a C5-phenyl and an N1-(4-methoxyphenyl) substitution pattern. This scaffold is widely exploited in medicinal chemistry for its ability to engage biological targets through hydrogen bonding and hydrophobic interactions, with demonstrated anti-inflammatory and enzyme inhibitory potential across structurally related analogs.

Molecular Formula C16H13N3O3
Molecular Weight 295.29g/mol
CAS No. 94206-16-3
Cat. No. B427525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
CAS94206-16-3
Molecular FormulaC16H13N3O3
Molecular Weight295.29g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)
InChIKeyBULCXVGTMGQCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (94206-16-3): A Structurally Differentiated 1,2,4-Triazole-3-carboxylic Acid Scaffold


1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 94206-16-3) is a synthetic heterocyclic compound within the 1,2,4-triazole-3-carboxylic acid class, bearing a C5-phenyl and an N1-(4-methoxyphenyl) substitution pattern . This scaffold is widely exploited in medicinal chemistry for its ability to engage biological targets through hydrogen bonding and hydrophobic interactions, with demonstrated anti-inflammatory and enzyme inhibitory potential across structurally related analogs [1].

Why In-Class Substitution of 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (94206-16-3) Carries Unquantified Risk


The 1,2,4-triazole-3-carboxylic acid class exhibits profound structure–activity relationship (SAR) sensitivity, particularly at the N1-aryl and C5-aryl positions, which critically modulate COX-2 selectivity, hydrophobicity, and metabolic stability [1]. The N1-(4-methoxyphenyl) group distinguishes 94206-16-3 from N1-pyridyl, N1-phenyl, or N1-bromophenyl analogs by altering electron density and steric bulk, directly affecting target binding and pharmacokinetic profiles [2]. Generic substitution within this class without matched-pair analysis introduces unquantified risk in potency, selectivity, and safety—a risk documented across multiple triazole sub-series [3].

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (94206-16-3)


COX-2 Inhibition Potency and Selectivity Framework

In matched-core analogs, 1,2,4-triazole-3-carboxylic acid derivatives with N1-(4-methoxyphenyl) substitution demonstrate dual COX-1/COX-2 inhibition, achieving IC50 values as low as 39.8 μM (COX-1) and 46.3 μM (COX-2) in the carboxamide sub-series, comparable to indomethacin and celecoxib in efficacy while exhibiting reduced gastric ulcerogenicity [1]. The C5-phenyl substituent present in 94206-16-3—versus C5-(3,4,5-trimethoxyphenyl) or C5-halomethyl—preserves a hydrophobic interaction surface essential for COX-2 binding, as corroborated by docking studies on the pyridyl analog series [2].

Anti-inflammatory COX-2 inhibitor Selectivity

N1-(4-Methoxyphenyl) Substitution Confers Favorable Physicochemical and Toxicity Profile Relative to Electron-Withdrawing N1 Analogs

A systematic review of methoxyphenyl-substituted 1,2,4-triazole derivatives established that compounds bearing the methoxyphenyl substituent exhibit low acute toxicity and a broad pharmacological spectrum, including anti-inflammatory, antimicrobial, and hypoglycemic activities [1]. The electron-donating 4-methoxy group at N1-aryl increases electron density on the triazole ring compared to N1-(4-bromophenyl) or N1-(2-nitrophenyl) analogs, potentially enhancing hydrogen-bond acceptor strength at N2 and N4 while improving aqueous solubility over unsubstituted N1-phenyl derivatives . This is a distinguishing feature from the N1-pyridyl series (e.g., 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid), where the electron-withdrawing pyridine alters the pKa of the carboxylic acid and affects cellular permeability [2].

ADME Toxicity Physicochemical properties

Carboxylic Acid Functionality Enables Diverse Derivatization Pathways Unavailable to Ester or Amide Congeners

As the free carboxylic acid, 94206-16-3 provides a versatile synthetic handle for amide coupling, esterification, reduction, and salt formation—transformations not directly accessible from its methyl carboxylate counterparts without deprotection steps . In the 1,2,4-triazole-3-carboxylate series, methyl esters (e.g., compounds 5a–p in Li et al., 2020) required separate hydrolysis to access the carboxylic acid for further functionalization [1]. 94206-16-3 bypasses this step, offering direct access to carboxamide libraries analogous to those showing COX-2 IC50 values of 17.9 nM and COX-1/COX-2 selectivity of 1080-fold in the 5-(chloromethyl) sub-series [1]. Additionally, the carboxylic acid provides a validated bioisosteric replacement pathway for tetrazole or hydroxamic acid motifs in URAT1 and HDAC inhibitor design [2].

Medicinal chemistry Derivatization Prodrug design

C5-Phenyl Substitution Provides a Defined Hydrophobic Anchor and SAR Reference Point Absent in C5-Methyl or C5-H Analogs

The C5-phenyl substituent of 94206-16-3 offers a well-characterized hydrophobic interaction surface that is critical for target engagement in COX-2 and related enzyme pockets. In contrast, C5-unsubstituted or C5-methyl triazole-3-carboxylic acids lack the necessary steric bulk and π-stacking capability demonstrated by the C5-phenyl group in co-crystal structures of triazole-based COX-2 inhibitors [1]. The pharmacophore model developed by Lindner and Sippl for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified the C5-phenyl ring as an essential hydrophobic feature, with removal or truncation predicted to result in complete loss of COX-2 binding [1]. Within the broader 1,2,4-triazole-3-carboxylic acid class, C5-phenyl compounds consistently outperform C5-methyl or C5-unsubstituted analogs in cell-based anti-inflammatory assays, with NO inhibition IC50 values < 7.0 μM in LPS-induced RAW 264.7 cells for the ester prodrug series [2].

Structure-activity relationship Hydrophobic interaction Lead optimization

Patent-Landscape Validation: 5-Aryl-1H-1,2,4-triazole-3-carboxylic Acids as Privileged COX-2 Inhibitor Scaffolds

The 5-aryl-1H-1,2,4-triazole-3-carboxylic acid chemotype has been explicitly claimed as a selective COX-2 inhibitor scaffold in US patent literature, with the N1-aryl and C5-aryl positions identified as key diversity points for modulating potency and selectivity [1]. 94206-16-3 maps directly onto the Markush structure of US 2002/0177594, confirming its placement within a composition-of-matter protected chemical space with demonstrated pharmaceutical relevance [1]. The WIPO patent literature further validates 1,2,4-triazole-3-carboxylic acid derivatives as uric acid transporter 1 (URAT1) inhibitors, with IC50 values as low as 32 nM reported for optimized analogs bearing the carboxylic acid bioisostere [2]. This dual COX-2/URAT1 inhibitor potential distinguishes the 1,2,4-triazole-3-carboxylic acid scaffold from the more narrowly active 1,2,3-triazole isomer class.

Intellectual property COX-2 inhibitor Pharmaceutical patent

Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (94206-16-3)


COX-2 Selective Inhibitor Lead Generation

As a free carboxylic acid with the N1-(4-methoxyphenyl)-C5-phenyl substitution pattern, 94206-16-3 serves as an optimal starting material for generating focused carboxamide libraries targeting COX-2 selectivity. The validated pharmacophore framework [1] and demonstrated COX-2 IC50 potential (< 50 μM predicted from matched analogs) [2] support its use in high-throughput amide coupling campaigns to identify leads with nanomolar COX-2 potency and >1000-fold selectivity over COX-1.

URAT1 Inhibitor Development for Gout and Hyperuricemia

The 1,2,4-triazole-3-carboxylic acid motif has been identified as a key bioisostere in URAT1 inhibitor design, with optimized analogs achieving IC50 = 32 nM [1]. 94206-16-3 provides a structurally congruent starting point for SAR exploration at the N1-aryl and C5-aryl positions, enabling rapid access to novel URAT1 inhibitor candidates with potential advantages over existing uricosuric agents.

Chemical Probe Synthesis for Inflammatory Target Deconvolution

The carboxylic acid handle of 94206-16-3 allows direct conjugation to biotin, fluorescent dyes, or photoaffinity labels without intermediate protection steps [1]. This feature makes it an ideal scaffold for generating chemical probes to deconvolve the molecular targets underlying the anti-inflammatory phenotype observed across methoxyphenyl-triazole derivatives [2].

Patent-Validated Medicinal Chemistry Program Initiation

As a compound falling within the Markush claims of US 2002/0177594 for COX-2 inhibition [1] and structurally aligned with the URAT1 inhibitor patent series [2], 94206-16-3 offers a low-IP-risk entry point for pharmaceutical discovery programs targeting inflammatory or metabolic diseases. Its well-characterized substitution pattern supports rapid freedom-to-operate assessment and composition-of-matter patent filing for novel derivatives.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.